molecular formula C5H4ClF2N3 B15314957 6-Chloro-4-(difluoromethyl)pyridazin-3-amine

6-Chloro-4-(difluoromethyl)pyridazin-3-amine

Cat. No.: B15314957
M. Wt: 179.55 g/mol
InChI Key: DNNMVGXQDMOKHR-UHFFFAOYSA-N
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Description

6-Chloro-4-(difluoromethyl)pyridazin-3-amine is a pyridazine derivative featuring a chloro substituent at position 6, a difluoromethyl group at position 4, and an amine at position 2. Pyridazine-based compounds are known for their diverse bioactivities, including kinase inhibition, antifungal properties, and antiangiogenic effects .

Properties

Molecular Formula

C5H4ClF2N3

Molecular Weight

179.55 g/mol

IUPAC Name

6-chloro-4-(difluoromethyl)pyridazin-3-amine

InChI

InChI=1S/C5H4ClF2N3/c6-3-1-2(4(7)8)5(9)11-10-3/h1,4H,(H2,9,11)

InChI Key

DNNMVGXQDMOKHR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN=C1Cl)N)C(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 6-Chloro-4-(difluoromethyl)pyridazin-3-amine typically involves the reaction of appropriate starting materials under specific conditionsThe reaction conditions often include the use of reagents such as chlorinating agents and difluoromethylating agents, with the reactions carried out under controlled temperatures and pressures .

Chemical Reactions Analysis

6-Chloro-4-(difluoromethyl)pyridazin-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

6-Chloro-4-(difluoromethyl)pyridazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-4-(difluoromethyl)pyridazin-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases or other enzymes, thereby modulating cellular signaling pathways. The exact mechanism depends on the specific application and the biological target .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Difluoromethyl vs. Methyl/Trifluoromethyl : The difluoromethyl group (-CF₂H) balances electronegativity and lipophilicity, offering intermediate properties between methyl (-CH₃) and trifluoromethyl (-CF₃). This group enhances metabolic stability compared to -CH₃ while avoiding the excessive hydrophobicity of -CF₃ .
  • Chloro Substituent : The 6-chloro group is conserved across analogs, contributing to electron-withdrawing effects that stabilize the pyridazine ring and improve binding to hydrophobic enzyme pockets .

Research Findings and Trends

Fluorine’s Role in Drug Design

Fluorine substituents improve bioavailability by reducing basicity of adjacent amines and enhancing membrane permeability . The difluoromethyl group in this compound likely follows this trend, though its exact impact requires further study.

Comparative Bioactivity

  • Triazole-Fused Analogs : Compound 2 () shows antiangiogenic activity, possibly due to hydrogen bonding with vascular endothelial growth factor receptors .
  • Pyrido-Pyrimidines : Compound 4 () demonstrates high tyrosine kinase inhibition, attributed to the 4-fluoroaniline moiety’s planar geometry and hydrophobic interactions .

Biological Activity

6-Chloro-4-(difluoromethyl)pyridazin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H4ClF2N3C_5H_4ClF_2N_3, with a molecular weight of approximately 197.56 g/mol. The structure features a pyridazine ring, which is known for its diverse reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, research on 3,6-disubstituted pyridazines has shown promising results against breast cancer cell lines (T-47D and MDA-MB-231) and ovarian cancer (SKOV-3) .

Table 1: Anticancer Activity of Pyridazine Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMDA-MB-231TBDInduction of apoptosis
Compound IT-47DTBDCDK2 inhibition
Compound IISKOV-3TBDAnti-proliferative effects

Antibacterial Activity

The antibacterial properties of compounds related to the pyridazine structure have been explored, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The presence of halogen substituents, such as chlorine and difluoromethyl groups, has been associated with enhanced antibacterial activity due to increased lipophilicity and membrane permeability .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : Compounds within this class often act as inhibitors for key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs).
  • Apoptosis Induction : Flow cytometric analysis has shown increased rates of apoptosis in treated cancer cells, suggesting that these compounds can trigger programmed cell death through mitochondrial pathways .
  • Interaction with Biological Targets : The unique electronic properties imparted by the difluoromethyl group enhance binding affinities to various biological receptors, leading to altered cellular responses .

Case Studies

A notable study focused on the synthesis and evaluation of a series of pyridazine derivatives demonstrated significant anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest. The study utilized SRB assays to assess cytotoxicity across multiple cancer cell lines, revealing that certain derivatives exhibited IC50 values in the nanomolar range against breast cancer cells .

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